2-Chloro-4-fluorocinnamic acid
Overview
Description
2-Chloro-4-fluorocinnamic acid is an organic compound with the chemical formula C9H6ClFO2. It is a white crystalline solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and chloroform, but only slightly soluble in water . It is used primarily in research settings and has various applications in chemistry and related fields.
Scientific Research Applications
2-Chloro-4-fluorocinnamic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
2-Chloro-4-fluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing . If swallowed, the mouth should be rinsed with water .
Mechanism of Action
Target of Action
It’s known to cause skin and eye irritation, and may affect the respiratory system .
Mode of Action
The compound may interact with its targets causing changes that lead to irritation in the skin, eyes, and potentially the respiratory system .
Result of Action
It is known to cause skin and eye irritation, and may affect the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluorocinnamic acid. For instance, it is recommended to handle this compound in a well-ventilated area to minimize respiratory exposure . Furthermore, it should be stored in a well-ventilated place with the container kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorocinnamic acid can be synthesized through a series of chemical reactions involving chlorination and fluorination of cinnamic acid. One common method involves the chlorination of cinnamic acid using thionyl chloride to produce 2-chloro cinnamic acid, which is then fluorinated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar chlorination and fluorination reactions. The process may include the use of specialized equipment to handle the reagents and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorocinnamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 4-Chloro-2-fluorocinnamic acid
- 2-Chloro-4-fluorophenylacetic acid
Comparison: 2-Chloro-4-fluorocinnamic acid is unique due to its specific substitution pattern on the cinnamic acid backbone. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBTRMWGOREZ-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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